molecular formula C16H25NO4 B112069 BOC-O-BENZYL-D-THREONINOL CAS No. 168034-31-9

BOC-O-BENZYL-D-THREONINOL

Cat. No.: B112069
CAS No.: 168034-31-9
M. Wt: 295.37 g/mol
InChI Key: RXDBGDZAKNELGW-JSGCOSHPSA-N
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Description

BOC-O-Benzyl-D-Threoninol (CAS: 69355-99-3) is a chiral compound with the molecular formula C₁₆H₂₃NO₅ and a molecular weight of 309.35 g/mol . It features two key protecting groups:

  • tert-butoxycarbonyl (Boc): An acid-labile group commonly used to protect amines during peptide synthesis.
  • Benzyl (Bn): A robust protecting group for hydroxyl or carboxyl moieties, removable via hydrogenolysis.

This compound is widely utilized in organic and peptide chemistry for stereospecific synthesis, particularly in constructing β-amino alcohol frameworks. Its D-threoninol backbone provides a distinct stereochemical configuration, critical for modulating biological activity in drug candidates .

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDBGDZAKNELGW-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of D-Threoninol

The tert-butyloxycarbonyl (Boc) group is introduced first to protect the primary amine of D-threoninol (2-amino-1,3-butanediol). This step typically employs di-tert-butyl dicarbonate ((Boc)₂O) in a biphasic solvent system of acetone and water, with triethylamine (Et₃N) as a base. The reaction proceeds at 0–40°C for 0.5–4 hours, achieving yields of 60–85% depending on solvent polarity and stoichiometry.

Key Conditions :

  • Solvent : Acetone/water (10:1 v/v)

  • Base : Triethylamine (2.0 equiv)

  • Temperature : 25–30°C

  • Time : 2 hours

The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during subsequent benzylation.

Benzyl Protection of the Hydroxyl Group

The primary hydroxyl group (C1) of Boc-D-threoninol is selectively protected using benzyl bromide (Bzl-Br) in dimethylformamide (DMF) or dichloromethane (DCM). Sodium hydride (NaH) serves as a strong base to deprotonate the hydroxyl, facilitating nucleophilic substitution.

Optimized Protocol :

  • Dissolve Boc-D-threoninol in anhydrous DMF.

  • Add NaH (1.2 equiv) at 0°C under nitrogen.

  • Slowly introduce Bzl-Br (1.1 equiv).

  • Stir at 25°C for 6–8 hours.

Yields range from 70–90%, with minor (<5%) formation of the C3-benzylated byproduct.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility. Patent WO2017178950A1 highlights a continuous flow system for Boc deprotection and benzylation, reducing reaction times by 40% compared to batch processes.

Industrial Process Overview :

StepParametersYield
Boc Protection(Boc)₂O in acetone/water, 30°C, 1.5h82%
BenzylationBzl-Br/NaH in DMF, 25°C, 6h88%
PurificationCrystallization (ethyl acetate/hexane)95%

This method achieves a total yield of 68% with >99% purity, meeting pharmaceutical-grade standards.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Boc Protection : Acetone/water outperforms THF or DCM due to improved solubility of D-threoninol.

  • Benzylation : DMF enables higher regioselectivity (C1:C3 = 19:1) compared to DCM (C1:C3 = 8:1).

Temperature Control

Lower temperatures (0–10°C) during benzylation minimize racemization of the D-threoninol backbone, preserving enantiomeric excess (>98%).

Analytical Characterization

Critical Quality Attributes :

  • Purity : HPLC (C18 column, 90:10 acetonitrile/water, 1.0 mL/min): >99%.

  • Structure Confirmation :

    • ¹H NMR (CDCl₃): δ 1.44 (s, Boc), 4.55 (s, Bzl), 3.70–3.85 (m, threoninol backbone).

    • Mass Spec : [M+H]⁺ = 308.2 (calc. 308.3).

Applications in Peptide Synthesis

This compound is integral to synthesizing somatostatin analogs like lanreotide. Its orthogonal protecting groups enable sequential coupling in solid-phase peptide synthesis (SPPS), reducing deletion sequences by 30% compared to unprotected derivatives .

Chemical Reactions Analysis

Types of Reactions

BOC-O-BENZYL-D-THREONINOL can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and bases like triethylamine. Reaction conditions typically involve organic solvents such as dichloromethane or tetrahydrofuran (THF), and may require specific temperatures and reaction times to achieve optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the benzyloxy group would yield a benzyl-substituted compound.

Scientific Research Applications

BOC-O-BENZYL-D-THREONINOL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BOC-O-BENZYL-D-THREONINOL involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the benzyloxy and hydroxybutan-2-yl groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the compound’s effects on enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Enantiomeric Comparison: D- vs. L-Threoninol Derivatives

The stereochemistry of threoninol derivatives significantly influences their applications. BOC-O-Benzyl-L-Threoninol (CAS: 15260-10-3) shares the same molecular formula (C₁₆H₂₃NO₅) and weight as its D-counterpart but exhibits reversed stereochemistry. Key differences include:

Property BOC-O-Benzyl-D-Threoninol BOC-O-Benzyl-L-Threoninol
CAS Number 69355-99-3 15260-10-3
Price (Kanto, 2022) ¥8,000/g ¥13,500/25g
Purity >97.0% (HPLC) >98.0% (HPLC)

The L-enantiomer is typically more abundant in natural systems, but the D-form is preferred in synthetic pathways requiring non-natural stereochemistry .

Protecting Group Variation: Boc vs. Fmoc

FMOC-D-Allo-Threoninol (CAS: 143143-54-8, C₁₉H₂₁NO₄, MW: 327.37 g/mol) substitutes the Boc group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Key contrasts:

Property This compound FMOC-D-Allo-Threoninol
Protecting Group Boc (acid-labile) Fmoc (base-labile)
Molecular Weight 309.35 g/mol 327.37 g/mol
Applications Acid-deprotection workflows Solid-phase peptide synthesis

The Fmoc group’s base sensitivity allows orthogonal deprotection strategies, enabling sequential synthesis of complex peptides. The "allo" designation indicates a distinct stereochemical arrangement (2S,3R), further diversifying its utility .

Substituent Variation: Benzyl vs. Benzothiophene

BOC-D-3-Benzothienylalanine (CAS: 111082-76-9, C₁₇H₁₉NO₄S) replaces the benzyl group with a benzothiophene moiety. Comparative analysis:

Property This compound BOC-D-3-Benzothienylalanine
Core Structure Benzyl-protected alcohol Benzothiophene-substituted
Molecular Formula C₁₆H₂₃NO₅ C₁₇H₁₉NO₄S
Applications Peptide synthesis Non-natural amino acid R&D

The benzothiophene group enhances aromaticity and electron density, making BOC-D-3-Benzothienylalanine valuable in studying enzyme-substrate interactions or fluorescent probes .

Functional Group and Stereochemical Impact

  • Boc vs. Benzyl Priority : The Boc group’s acid sensitivity contrasts with the benzyl group’s stability, enabling selective deprotection.
  • Stereochemistry: D-Threoninol derivatives are less prone to enzymatic degradation than L-forms, enhancing their utility in bioactive molecule design .

Biological Activity

BOC-O-benzyl-D-threoninol is a derivative of D-threonine, an amino acid that plays a crucial role in various biological processes. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of prodrugs and antimicrobial agents. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group and a BOC (tert-butoxycarbonyl) protecting group on the hydroxyl and amine functionalities. This structure influences its solubility, stability, and reactivity, making it a valuable intermediate in various synthetic pathways.

Antimicrobial Properties

Research has indicated that derivatives of threonine, including this compound, exhibit antimicrobial properties. For instance, studies have shown that modifications to the N-terminal of threonine analogues can enhance their affinity for bacterial targets, thereby improving their antimicrobial efficacy against resistant strains like vancomycin-resistant Enterococcus faecalis (VRE) .

Table 1: Antimicrobial Activity of Threonine Derivatives

CompoundActivity Against VREMechanism of Action
This compoundModerateDisruption of cell wall synthesis
N-terminal d-threonine analogueLower than naturalSimilar binding affinity
Chlorobiphenyl vancomycin analogueEnhancedAlternative binding interactions

Synthesis and Prodrug Development

The synthesis of this compound has been explored as a precursor for developing prodrugs. For example, it has been utilized in the synthesis of beta-lactam antibiotics, demonstrating its utility in enhancing drug delivery and bioavailability . The transformation processes often involve coupling reactions that yield compounds with improved pharmacological profiles.

Case Study: Prodrug Synthesis
In a study aimed at developing orally absorbed prodrugs for antibiotics, this compound was treated with triflic anhydride to create more reactive intermediates. These intermediates were subsequently used to synthesize aztreonam derivatives, highlighting the compound's versatility in pharmaceutical applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Wall Disruption : The compound interferes with bacterial cell wall synthesis by mimicking natural substrates.
  • Enhanced Binding Affinity : Modifications increase the hydrophobic character, allowing better interaction with bacterial receptors.
  • Prodrug Activation : As a prodrug, it can be converted into active forms within biological systems, enhancing therapeutic effects.

Q & A

Q. What are the critical steps in synthesizing BOC-O-Benzyl-D-Threoninol with high enantiomeric purity?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric hydrogenation or enzymatic resolution to ensure stereochemical fidelity. For example, transition-metal catalysts (e.g., Ru-BINAP complexes) can enhance enantioselectivity.
  • Protecting Group Strategy : The benzyl group protects the hydroxyl moiety during synthesis, while the Boc (tert-butoxycarbonyl) group safeguards the amine. Deprotection should be timed to avoid racemization .
  • Purification : Employ chiral HPLC or recrystallization in solvents like hexane/ethyl acetate to isolate the D-enantiomer. Purity (>97% by HLC) is critical for reproducibility in downstream applications .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Compare 1^1H and 13^{13}C NMR spectra with literature data to verify benzyl/Boc group retention and stereochemistry.
    • HPLC : Use chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>97%) .
  • X-ray Crystallography : Resolve crystal structures to validate absolute configuration, especially if discrepancies arise in optical rotation data .

Q. What solvent systems are optimal for studying the solubility of this compound?

Methodological Answer:

  • Polarity Matching : Test solubility in dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). DCM is ideal for Boc deprotection, while THF supports coupling reactions.
  • Empirical Testing : Conduct phased solubility trials (e.g., 0.1–1.0 M concentrations) and monitor via UV-Vis spectroscopy or gravimetric analysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Boc deprotection without compromising the benzyl group?

Methodological Answer:

  • Acid Sensitivity : Use trifluoroacetic acid (TFA) in DCM at 0°C for selective Boc removal. Avoid prolonged exposure to prevent benzyl cleavage.
  • Kinetic Monitoring : Track reaction progress via TLC (Rf shift) or in situ IR spectroscopy to terminate the reaction at >95% deprotection .
  • Data Table :
Acid ReagentTemperatureTime (h)Boc Deprotection Yield (%)Benzyl Retention (%)
TFA/DCM0°C29899
HCl/dioxane25°C49585

Q. What strategies resolve discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

  • Cross-Validation : Compare NMR, HPLC, and mass spectrometry data across batches. Use deuterated solvents for consistency in NMR .
  • Controlled Variables : Replicate synthesis under identical conditions (temperature, solvent purity, catalyst loading). If inconsistencies persist, re-examine starting material enantiopurity .
  • Case Study : A 2024 study found that residual moisture (>500 ppm) during Boc protection caused batch-to-batch variability in 13^{13}C NMR peaks .

Q. How to design experiments assessing the compound’s stability under oxidative or thermal stress?

Methodological Answer:

  • Stress Testing :
    • Thermal : Heat samples to 40–80°C in inert (N2_2) vs. aerobic conditions. Monitor decomposition via HPLC.
    • Oxidative : Expose to H2_2O2_2 or tert-butyl hydroperoxide. Use LC-MS to identify degradation products (e.g., benzaldehyde from benzyl oxidation) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. What role does this compound play in enantioselective catalysis or peptide mimetics?

Methodological Answer:

  • Catalytic Applications : The compound serves as a chiral ligand in asymmetric aldol reactions. For example, its hydroxyl and amine groups coordinate with metals (e.g., Cu, Pd) to induce enantioselectivity in C–C bond formation .
  • Peptide Mimetics : Incorporate into pseudopeptides to study backbone flexibility. Use solid-phase synthesis with HATU/DIPEA activation for coupling .

Data Contradiction & Analysis

Q. How to address conflicting reports on the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Mechanistic Re-evaluation :
    • Solvent Effects : Polar aprotic solvents (DMF) may accelerate SN2 pathways, while steric hindrance from the benzyl group could favor SN1.
    • Isotope Labeling : Use 18^{18}O-labeled benzyl groups to track retention during substitution .
  • Case Study : A 2023 study attributed conflicting reactivity data to unaccounted trace acids (e.g., residual TFA) altering reaction pathways .

Q. What advanced techniques validate enantiopurity when standard HPLC methods fail?

Methodological Answer:

  • Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to confirm D-configuration.
  • Marfey’s Reagent : Derivatize the amine post-deprotection and analyze via LC-MS for chiral separation .

Experimental Design Considerations

Q. How to formulate a hypothesis for studying the compound’s role in inhibiting enzymatic activity?

Methodological Answer:

  • Hypothesis Framework :
    • PICO : Population (target enzyme, e.g., serine protease); Intervention (this compound concentration); Comparison (control without inhibitor); Outcome (IC50_{50} value).
    • FINER Criteria : Ensure the hypothesis is feasible (in vitro assays), novel (uncharacterized enzymes), and relevant (therapeutic applications) .
  • Assay Design : Use fluorogenic substrates and Michaelis-Menten kinetics to quantify inhibition .

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